Bicyclo[2.2.2]octane-1-carbaldehyde
Description
Structural Significance of Rigid Bridged Bicyclic Systems in Organic Chemistry
Bridged bicyclic systems are a class of molecules that contain two rings sharing three or more atoms. wikipedia.org This arrangement confers a high degree of structural rigidity, holding the molecule in a well-defined conformation. almerja.com Unlike more flexible cyclic systems, such as cyclohexane (B81311), which can undergo conformational changes like ring-flipping, bridged systems are conformationally locked. This rigidity is a key feature that makes them valuable scaffolds in various chemical applications. For instance, the defined spatial arrangement of substituents on a bridged framework allows for the precise study of reaction mechanisms and structure-activity relationships. nih.gov Furthermore, the strain inherent in some bridged systems can lead to unique reactivity. solubilityofthings.com
There are three main types of bicyclic compounds: fused, bridged, and spiro. wikipedia.orgalmerja.com
Fused bicyclic compounds share one covalent bond and two bridgehead atoms.
Bridged bicyclic compounds have a bridge of one or more atoms connecting two bridgehead atoms.
Spiro compounds share a single atom between the two rings.
The nomenclature of bridged bicyclic compounds, such as bicyclo[2.2.2]octane, follows IUPAC rules, where the numbers in the brackets indicate the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons. wikipedia.org
The Bicyclo[2.2.2]octane Framework as a Privileged Structure and its Characteristics
The bicyclo[2.2.2]octane skeleton is considered a "privileged structure" in medicinal chemistry and materials science. rsc.orgdtu.dk This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The rigid and three-dimensional nature of the bicyclo[2.2.2]octane system provides a well-defined scaffold for the precise orientation of functional groups, which can be crucial for molecular recognition and binding. nih.gov
Key characteristics of the bicyclo[2.2.2]octane framework include:
High Symmetry: The parent hydrocarbon, bicyclo[2.2.2]octane, is a highly symmetrical molecule. ontosight.aiontosight.ai This symmetry simplifies spectral analysis compared to less symmetrical systems.
Rigidity: As a bridged system, it has very little flexibility and is held in a rigid conformation. libretexts.org This conformational stability is advantageous in drug design and the study of stereoelectronics. nih.gov
Three-Dimensionality: The cage-like structure provides a non-planar scaffold, which is often desirable for mimicking the binding motifs of biological molecules like peptides. nih.gov
Chemical Stability: The hydrocarbon framework is relatively stable and can be functionalized through various chemical reactions. ontosight.ai
Derivatives of the bicyclo[2.2.2]octane scaffold have found applications in diverse areas, including the development of new polymers, liquid crystals, and as building blocks in the synthesis of complex natural products. rsc.orgontosight.aitandfonline.com For instance, esters containing the bicyclo[2.2.2]octane ring have shown particularly low-temperature dependencies, making them suitable for use in multiplexed displays. tandfonline.com
Table 1: Physicochemical Properties of Bicyclo[2.2.2]octane
| Property | Value |
|---|---|
| Molecular Formula | C8H14 |
| Molecular Weight | 110.20 g/mol |
| State at Room Temperature | Solid |
| Boiling Point | ~130 °C |
| Melting Point | ~ -20 °C |
| Solubility | Soluble in non-polar organic solvents like hexane, benzene (B151609), and toluene; poorly soluble in polar solvents like water. solubilityofthings.com |
Note: This table presents data for the parent hydrocarbon, bicyclo[2.2.2]octane. ontosight.aichemeo.com
Position of Bicyclo[2.2.2]octane-1-carbaldehyde within Bridged Aldehyde Chemistry
This compound is a specific example of a bridged aldehyde, a class of compounds where the aldehyde group is attached to a carbon atom within a bridged bicyclic system. The reactivity of the aldehyde group in such a framework can be influenced by the rigid structure. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid and reduction to an alcohol.
A key feature of this compound is that the aldehyde group is located at a bridgehead position. According to Bredt's rule, the formation of a double bond at a bridgehead position is unfavorable in small, strained bicyclic systems because it would introduce significant ring strain. acs.org While Bredt's rule primarily discusses the stability of bridgehead alkenes, the principles can be extended to understand the reactivity of functional groups at bridgehead positions. The chemistry of bridged lactams (amides within a bridged system) also highlights how the constrained geometry can lead to altered reactivity compared to their acyclic counterparts. nih.gov
The synthesis of this compound and its derivatives often serves as a key step in the construction of more complex molecules. For example, it can be a precursor for creating bicyclo[2.2.2]octane-1-carboxylates, which are valuable building blocks in organic synthesis. rsc.orgrsc.org The development of efficient synthetic routes to such bridged aldehydes is an active area of research. acs.org
The unique structural and electronic properties of this compound make it a valuable tool for chemists. Its rigid framework allows for the precise control of stereochemistry in subsequent reactions, and its derivatives are explored for their potential biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-9-4-1-8(2-5-9)3-6-9/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLAMJZRRHSDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547966 | |
| Record name | Bicyclo[2.2.2]octane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-05-3 | |
| Record name | Bicyclo[2.2.2]octane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity and Reaction Mechanisms of Bicyclo 2.2.2 Octane 1 Carbaldehyde
Chemical Transformations of the Aldehyde Group
The aldehyde group at the bridgehead position of the bicyclo[2.2.2]octane system is the primary site of chemical reactivity, undergoing a variety of transformations typical of aldehydes.
The aldehyde functionality of bicyclo[2.2.2]octane-1-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, bicyclo[2.2.2]octane-1-carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. Standard oxidizing agents are effective in achieving this conversion.
Table 1: Reagents for Oxidation of this compound
| Oxidizing Agent | Product |
|---|---|
| Potassium Permanganate (KMnO₄) | Bicyclo[2.2.2]octane-1-carboxylic acid |
A documented synthesis route to obtain bicyclo[2.2.2]octane-1-carboxylic acid involves the decarboxylation of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester. chemicalbook.com The process involves reaction with tributylphosphine (B147548) and 2,2'-dipyridyl disulfide bis-N-oxide, followed by treatment with 2-methylpropan-2-thiol under UV irradiation and subsequent hydrolysis, affording the final product in high yield. chemicalbook.com
The reduction of the aldehyde group provides a direct pathway to the corresponding primary alcohol, (bicyclo[2.2.2]octan-1-yl)methanol. googleapis.com This transformation is typically accomplished using standard reducing agents.
Research has also demonstrated the reduction of related bicyclic compounds. For instance, in a multi-step synthesis, a nitroalkene derivative of a bicyclo[2.2.2]octane system was successfully reduced to the corresponding amine using a combination of lithium borohydride (B1222165) and trimethylsilyl (B98337) chloride (Me₃SiCl). nih.gov
Table 2: Products of Aldehyde Group Reduction
| Starting Material | Product |
|---|---|
| This compound | (Bicyclo[2.2.2]octan-1-yl)methanol googleapis.com |
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to nucleophilic attack. This reactivity allows for the formation of a wide array of derivatives through addition and subsequent reactions.
For example, the Horner-Wadsworth-Emmons reaction has been employed to convert a bicyclo[2.2.2]octane aldehyde into an unsaturated methyl ester. nih.gov In another instance, the aldehyde was shown to react with dimethyl malonate in the presence of titanium tetrachloride (TiCl₄) to yield an unsaturated diester. nih.gov Nucleophilic addition is also a key step in building the bicyclic framework itself, as demonstrated by the addition of isobutyraldehyde (B47883) to a cyclohexadienyl iron tricarbonyl cation to introduce crucial methyl groups. nih.gov
Table 3: Examples of Nucleophilic Addition Reactions
| Aldehyde Derivative | Reagent(s) | Product Type |
|---|---|---|
| Bicyclo[2.2.2]octane aldehyde 10a | Horner-Wadsworth-Emmons reagent | Unsaturated methyl ester nih.gov |
| Bicyclo[2.2.2]octane aldehyde 10 | Dimethyl malonate, TiCl₄ | Unsaturated diester nih.gov |
Intramolecular Reactivity and Skeletal Rearrangements
The rigid structure of the bicyclo[2.2.2]octane cage imparts unique reactivity, particularly concerning the stability of intermediates at the bridgehead positions and the propensity for skeletal rearrangements under certain reaction conditions.
The bridgehead positions of the bicyclo[2.2.2]octane system exhibit distinct reactivity patterns. Due to the geometric constraints of the bicyclic structure, the formation of a planar carbocation at the bridgehead is highly unfavorable, rendering these positions generally inert to nucleophilic substitution reactions that proceed via an S_N1 mechanism. google.com
However, reactions involving other intermediates, such as free radicals, are possible. For instance, the chlorination of bicyclo[2.2.2]octane can yield the bridgehead chloride, indicating that free radical abstraction of a bridgehead hydrogen can occur. sci-hub.seacs.org The steric environment at the bridgehead also plays a significant role. Studies comparing the reactivity of bridgehead amines of bicyclo[2.2.2]octane (BCO) and the smaller bicyclo[1.1.1]pentane (BCP) found that the BCO-amine reacted sluggishly in condensation reactions, an effect attributed to greater steric hindrance around the nitrogen atom. nih.gov
The bicyclo[2.2.2]octane skeleton can undergo rearrangement to the thermodynamically more stable bicyclo[3.2.1]octane system, particularly when reactive intermediates like carbocations are generated. sci-hub.seescholarship.org
A key example is the oxidative decarboxylation of bicyclo[2.2.2]octane carboxylic acids. Treatment of dicarboxylic acid derivatives of the bicyclo[2.2.2]octane system with lead tetraacetate can induce decarboxylation to form a carbonium ion. cdnsciencepub.comresearchgate.net This intermediate can then undergo a 1,2-acyl migration, leading to a skeletal rearrangement that yields products with a bicyclo[3.2.1]octane framework. cdnsciencepub.comresearchgate.net Oxidative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid itself has also been investigated. acs.org
Radical-mediated rearrangements have also been observed. Studies on 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters have shown that under radical-generating conditions, the initially formed bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org The balance between the ring strain of the two systems and the stability of the radical intermediate influences the product distribution. escholarship.org Furthermore, selective oxidative scission of the C1-C2 bond in bicyclo[2.2.2]octenone derivatives has been achieved, demonstrating another pathway for skeletal modification. acs.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (Bicyclo[2.2.2]octan-1-yl)methanol |
| 2,2'-Dipyridyl disulfide bis-N-oxide |
| 2-Methylpropan-2-thiol |
| Bicyclo[1.1.1]pentane |
| Bicyclo[2.2.2]octane |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester |
| This compound |
| Bicyclo[2.2.2]octane-1-carboxylic acid |
| Bicyclo[2.2.2]octane-1,4-diyldimethanol |
| Bicyclo[3.2.1]octane |
| Chromium Trioxide |
| Dimethyl malonate |
| Lead tetraacetate |
| Lithium borohydride |
| Norbornane (B1196662) |
| Potassium Permanganate |
| Titanium tetrachloride |
| Tributylphosphine |
The rigid and highly symmetrical framework of this compound provides a unique platform for studying the influence of structural factors on chemical reactivity. The fixed spatial orientation of substituents allows for a clear delineation of electronic and steric effects, while the inherent ring strain of the bicyclic system significantly impacts reaction pathways and product distributions.
Substituent Electronic Effects on Acidity and Reaction Rates
The electronic nature of substituents on the bicyclo[2.2.2]octane framework plays a crucial role in modulating the acidity of derivatives and the rates of reactions involving the carbaldehyde group. Due to the rigid structure, the transmission of electronic effects is primarily through-bond (inductive) and through-space (field) effects, as resonance delocalization is not possible within the saturated bicyclic system. wikipedia.org
Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have provided significant insights into these electronic effects. nih.govnih.gov The acidities of these compounds show a linear dependence on the C-X bond dipoles of the substituent (X), which is a clear indication of a field effect. nih.govresearchgate.net Substituents at the 4-position have a negligible effect on the electron density at the C1 bridgehead carbon. nih.govresearchgate.net This suggests that the electronic influence is transmitted through space directly to the reacting center.
Theoretical calculations at the MP2/6-311++G** level have shown good agreement with experimental gas-phase acidities. nih.gov For instance, the difference in acidity between 4-chlorobicyclo[2.2.2]octane-1-carboxylic acid and the parent acid is significant, highlighting the impact of an electron-withdrawing substituent. nih.gov The transmission of these inductive effects is highly additive and depends on the nature of the interacting substituents. acs.org
The relationship between substituent effects and reaction rates can be understood through the Hammett equation, which correlates reaction rates and equilibrium constants for reactions involving substituted aromatic compounds. wikipedia.org While bicyclo[2.2.2]octane is not aromatic, the principles of substituent effects on reactivity are comparable. wikipedia.org The reactivity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid derivatives in various reactions demonstrates a linear free-energy relationship, indicating that the substituent effects are primarily governed by changes in potential energy. wikipedia.org
| Substituent (X) at C4 | Calculated Gas-Phase Acidity (kcal/mol)a | Nature of Effect |
|---|---|---|
| H | 336.5 | Reference |
| F | 330.6 | Electron-withdrawing (Inductive/Field) |
| Cl | 330.3 | Electron-withdrawing (Inductive/Field) |
| CN | 327.9 | Strongly Electron-withdrawing (Inductive/Field) |
| CH3 | 337.2 | Electron-donating (Inductive) |
Table 1: Calculated Gas-Phase Acidities of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. aData derived from theoretical calculations, providing a model for understanding inductive effects. nih.gov
Impact of Ring Strain on Reactivity Profiles
The bicyclo[2.2.2]octane skeleton possesses inherent ring strain, estimated to be around 4-6 kcal/mol less than the more strained bicyclo[2.2.1]heptane (norbornane) system. cdnsciencepub.com This difference in ring strain significantly influences the reactivity and stability of these bicyclic compounds and their derivatives. The reduced ring strain in the bicyclo[2.2.2]octane framework leads to greater flexibility compared to norbornane.
This difference in strain is reflected in spectroscopic data. For example, the γ-shift in ¹³C NMR for the aldehyde group in this compound is +0.8 ppm, whereas in norbornane derivatives, it is +2.5 ppm. This is attributed to the distinct electronic environments and steric constraints imposed by the different ring systems.
The impact of ring strain is also evident in reaction outcomes. In palladium(II)-catalyzed reactions, bicyclo[2.2.2]octane derivatives favor the formation of six-membered rings, while bicyclo[2.2.1]heptane substrates yield five-membered rings. This is due to enhanced orbital overlap in the bicyclo[2.2.2] system, which facilitates homo-conjugative interactions necessary for the formation of larger rings.
Furthermore, in acyl radical reactions, the ring strain of fused rings onto the bicyclo[2.2.2]octenone core governs the competition between rearrangement and cyclization pathways. nih.gov Smaller, more strained fused rings tend to favor rearrangement products. nih.gov
Catalytic Strategies in this compound Transformations
Catalysis offers powerful strategies to control the reactivity and selectivity of transformations involving this compound and its derivatives. Both organocatalysis and transition metal catalysis have been successfully employed to achieve high levels of stereocontrol and efficiency in various reactions.
Organocatalytic Applications for Enhanced Selectivity
Organocatalysis has emerged as a valuable tool for the enantioselective synthesis of complex molecules containing the bicyclo[2.2.2]octane framework. Chiral organocatalysts can effectively control the stereochemical outcome of reactions, leading to products with high enantiomeric excess.
For instance, a highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization followed by a [4+2] cycloaddition has been developed to produce bicyclo[2.2.2]octenones. nih.gov This methodology utilizes a chiral oxaziridinium organocatalyst, which is available in both enantiomeric forms, to afford dearomatized products in high enantioselectivity. nih.gov This approach has been successfully applied to the synthesis of natural products like (+)-biscarvacrol with an enantiomeric ratio of 99:1. nih.gov
The use of amine precatalysts, which are accessible in a single synthetic step, demonstrates the practicality of these organocatalytic conditions, even on a gram scale with reduced catalyst loading. nih.gov The choice of catalyst can be crucial; for example, while an o-oxazoline derived iodine(V) reagent provided only moderate enantioselectivity in the synthesis of bicyclo[2.2.2]octenones, other chiral catalysts have achieved higher selectivities. nih.gov
| Catalyst System | Reaction Type | Product | Enantiomeric Ratio (e.r.) | Yield (%) |
|---|---|---|---|---|
| Chiral Oxaziridinium | o-HPD-[4+2] | Bicyclo[2.2.2]octenone | up to 99:1 | 61-75 |
| Axially Chiral Bis-iodine(V) | o-HPD-[4+2] | Bicyclo[2.2.2]octenone | 70:30 to 97:3 | N/A |
| o-Oxazoline Iodine(V) | o-HPD-[4+2] | Bicyclo[2.2.2]octenone | up to 88.5:12.5 | N/A |
Table 2: Organocatalytic Strategies for Bicyclo[2.2.2]octenone Synthesis. nih.gov
Transition Metal-Catalyzed Processes
Transition metal catalysts are widely used in the synthesis and functionalization of bicyclo[2.2.2]octane derivatives. These catalysts can facilitate a variety of transformations, including cycloadditions, oxidations, and hydroformylations.
A novel process for the preparation of 1,4-bicyclo[2.2.2]octane derivatives involves treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst, such as a palladium compound. justia.com This method affords oxo-substituted bicyclo[2.2.2]octane species that can be further derivatized. justia.comgoogle.com For example, using palladium diacetate as the catalyst, the reaction can be carried out at temperatures between 10°C and 60°C. justia.com
Cobalt-based catalytic systems have been shown to be effective in [4+2+2] cycloadditions of bicyclo[2.2.2]octa-2,5-diene with 1,3-butadienes, proceeding in excellent yields. nih.gov These reactions often require a bimetallic catalytic system with a bisphosphine ligand. nih.gov
Furthermore, hydroformylation of bicyclo[2.2.2]octane derivatives can be achieved using cobalt or ruthenium catalysts at elevated temperatures and pressures to introduce a formyl group. google.com
| Catalyst | Reactants | Reaction Type | Product | Yield/Selectivity |
|---|---|---|---|---|
| Palladium Diacetate | 1,4-Dimethylene cyclohexane, Acetic Acid, H2O2 | Oxidative Cyclization | 4-Acetoxybicyclo[2.2.2]octan-1-ol | 52.6% Selectivity |
| Cobalt-based system | Bicyclo[2.2.2]octa-2,5-diene, 1,3-Butadiene | [4+2+2] Cycloaddition | Tricyclic adduct | Excellent Yields |
| Cobalt or Ruthenium | Bicyclo[2.2.2]octene | Hydroformylation | Bicyclo[2.2.2]octane-carbaldehyde | Conditions: 90-250°C, 5-300 bar |
Table 3: Examples of Transition Metal-Catalyzed Reactions Involving the Bicyclo[2.2.2]octane Framework. justia.comgoogle.comnih.gov
Strategic Derivatization and Functionalization of Bicyclo 2.2.2 Octane 1 Carbaldehyde
Synthetic Utility as a Precursor for Complex Molecular Architectures
Bicyclo[2.2.2]octane-1-carbaldehyde serves as a fundamental building block for the assembly of intricate molecular structures, including a variety of natural products and materials. The bicyclo[2.2.2]octane unit itself is a privileged structure found in numerous biologically significant molecules, such as the antibiotic platencin (B21511), maoecrystal V, and various alkaloids. rsc.org The aldehyde functionality provides a direct handle for elaboration into more complex functionalities required for the total synthesis of these compounds.
A significant application is its role as a key early-stage intermediate in diversity-oriented syntheses aimed at producing analogues of natural products for biological evaluation. rsc.org For instance, in the pursuit of platencin and related compounds, which exhibit broad-spectrum antibacterial activity, bicyclo[2.2.2]octane-1-carboxylate was identified as a crucial intermediate. rsc.org The synthesis of this carboxylate can be readily envisioned from the corresponding aldehyde via oxidation. The aldehyde's accessibility and the straightforward transformations it can undergo make it a cornerstone for synthetic strategies targeting these complex architectures.
Beyond natural products, derivatives of this compound are employed in the synthesis of specialized polymers and other industrially relevant materials, where the rigid bicyclic core imparts unique physical and chemical properties. The bridgehead substituents on the bicyclo[2.2.2]octane system are known to be relatively inert to nucleophilic substitution, making the functionalization via a precursor like the carbaldehyde a critical synthetic strategy. google.com
Divergent Synthetic Pathways for Tailored Functional Group Introduction
The aldehyde group of this compound is a versatile functional group that can be converted into a wide array of other functionalities through well-established chemical reactions. This allows for divergent synthetic pathways where the bicyclic core can be decorated with tailored functional groups to modulate properties such as polarity, reactivity, and biological activity.
Key transformations include:
Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, Bicyclo[2.2.2]octane-1-carboxylic acid. This derivative is itself a valuable intermediate, serving as a precursor for amides and esters through subsequent reactions. cymitquimica.com
Reduction: The aldehyde group is readily reduced to a primary alcohol, (Bicyclo[2.2.2]octan-1-yl)methanol, using standard reducing agents. This introduces a hydroxymethyl group, which can participate in further reactions like etherification or esterification.
Carbon-Carbon Bond Formation: The aldehyde can participate in various olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to form alkenes. This extends the carbon chain and introduces unsaturation, providing a site for further synthetic manipulation.
Nucleophilic Addition: The formyl group is susceptible to nucleophilic attack, leading to a range of derivatives.
These transformations enable a modular approach to synthesizing a library of compounds based on the bicyclo[2.2.2]octane scaffold.
| Reaction Type | Product | General Reagents | Utility of Product |
|---|---|---|---|
| Oxidation | Bicyclo[2.2.2]octane-1-carboxylic acid | Oxidizing agents (e.g., Jones reagent, PCC) | Precursor for amides, esters, and other acid derivatives. cymitquimica.com |
| Reduction | (Bicyclo[2.2.2]octan-1-yl)methanol | Reducing agents (e.g., NaBH₄, LiAlH₄) | Intermediate for ethers and esters; introduces a primary alcohol. |
| Horner-Wadsworth-Emmons | 1-(alkenyl)bicyclo[2.2.2]octane | Phosphonate ylides | Introduces a carbon-carbon double bond for further functionalization. |
| Nucleophilic Substitution | Various derivatives | Organometallic reagents, cyanides, etc. | Formation of secondary alcohols, cyanohydrins, and other adducts. |
Enantioselective Derivatization Towards Chiral Scaffolds
The rigid, symmetrical structure of the bicyclo[2.2.2]octane core makes it an excellent template for asymmetric synthesis. nih.govacs.org While this compound itself is achiral, its derivatives can be used to construct highly valuable chiral scaffolds, catalysts, and bioactive molecules. acs.orgnih.gov A key strategy involves the enantioselective functionalization of derivatives, particularly those obtained from the aldehyde.
A powerful method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, which are direct oxidation products of the carbaldehyde. rsc.org Researchers have developed a tandem reaction that provides rapid access to these chiral carboxylates with excellent enantioselectivities under mild, metal-free conditions. consensus.apprsc.org This process often utilizes an organocatalyst, such as an organic base, to mediate a highly enantioselective formal [4+2] cycloaddition. rsc.org For example, the reaction between α'-ethoxycarbonyl cyclohexenone and various nitroolefins, catalyzed by just 3 mol% of an organocatalyst, can yield bicyclo[2.2.2]octane-1-carboxylates with greater than 90% enantiomeric excess (ee).
The scope of this reaction is broad, tolerating both electron-donating and electron-withdrawing substituents on the nitroolefin's aromatic ring, consistently producing good yields and high stereoselectivities. rsc.org This method's amenability to large-scale preparation further enhances its utility for synthetic studies of complex natural products. rsc.org
| Nitroolefin Substituent (on benzene (B151609) ring) | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| H | 84% | 97% | rsc.org |
| 4-Me | 85% | 98% | rsc.org |
| 4-OMe | 82% | 97% | rsc.org |
| 4-F | 83% | 98% | rsc.org |
| 4-Cl | 86% | 98% | rsc.org |
| 4-Br | 87% | 98% | rsc.org |
| 4-CF₃ | 78% | 96% | rsc.org |
| 2-Cl | 75% | 96% | rsc.org |
The development of such enantioselective transformations underscores the importance of the bicyclo[2.2.2]octane scaffold. The constrained bicyclic β-amino acid, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), derived from this core, has proven to be a versatile platform for creating chiral catalysts and foldamers due to its conformational rigidity and the spatial orientation it imposes on appended functionalities. nih.govacs.org
Future Research Directions and Perspectives on Bicyclo 2.2.2 Octane 1 Carbaldehyde Chemistry
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
The future of synthesizing Bicyclo[2.2.2]octane-1-carbaldehyde and its derivatives is increasingly geared towards green chemistry principles, emphasizing sustainability and atom economy. Traditional synthetic methods for bicyclo[2.2.2]octane derivatives have often relied on costly or toxic reagents and produced significant chemical waste. google.comrsc.org Modern research is actively seeking to overcome these limitations.
A significant area of advancement is the development of metal-free, organocatalytic reactions. rsc.orgrsc.org For instance, a highly enantioselective tandem reaction has been developed to produce bicyclo[2.2.2]octane-1-carboxylates, close relatives of the target carbaldehyde. rsc.orgrsc.org This method is notable for its mild and operationally simple conditions, utilizing as little as 3 mol% of an organic base as the catalyst. rsc.org Such cascade reactions, which combine multiple bond-forming events into a single operation, are inherently atom-economical, minimizing steps and waste.
Furthermore, innovative techniques are being employed to enhance efficiency and safety. The use of microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of related structures like bicyclo[2.2.2]octane-1,4-dicarboxylic acid. usc.gal Shifting from hazardous reagents like large quantities of Raney nickel to solid-phase processes also represents a significant improvement in both the safety and cost-effectiveness of the synthesis. usc.gal These approaches signal a move toward more commercially viable and environmentally responsible production of this important molecular scaffold. google.com
Table 1: Comparison of Synthetic Methodologies for Bicyclo[2.2.2]octane Derivatives
| Feature | Traditional Methods | Modern Sustainable Methods |
|---|---|---|
| Catalyst | Often stoichiometric, may use toxic or expensive metals. google.comrsc.org | Low-loading organocatalysts, metal-free systems. rsc.orgrsc.org |
| Reaction Type | Multi-step, linear sequences. | Cascade or tandem reactions in a single pot. |
| Conditions | Often harsh reaction conditions. rsc.org | Mild, operationally simple conditions. rsc.orgrsc.org |
| Efficiency | Can suffer from poor net yields and generate significant waste. rsc.org | High atom economy, reduced waste streams. |
| Technology | Conventional heating. | Microwave-assisted synthesis, solid-phase processes. usc.gal |
Discovery of Unprecedented Reactivity and Transformation Pathways
The unique, conformationally restricted structure of the bicyclo[2.2.2]octane core imparts distinct reactivity to the carbaldehyde group, leading to ongoing discoveries of novel transformations. The aldehyde functional group itself can undergo standard oxidation to a carboxylic acid or reduction to an alcohol, but its placement on the rigid bicyclic bridgehead opens the door to more complex and sometimes unexpected chemical behavior.
One area of active investigation is the participation of the bicyclo[2.2.2]octane skeleton in rearrangement reactions. Under certain conditions, the [2.2.2] system can rearrange to the thermodynamically more stable bicyclo[3.2.1]octane framework. researchgate.net Other specialized transformations, such as the anionic oxy-Cope rearrangement, have also been explored as a strategic pathway in the synthesis of complex natural products. escholarship.org The stability of the aldehyde itself can be a factor; for example, the related bicyclo[2.2.2]octane-1,4-dicarbaldehyde has been noted to be highly unstable, which can be exploited for subsequent reactions. nih.gov
The scaffold's influence extends to metal-catalyzed processes. In palladium(II)-catalyzed reactions, for instance, the bicyclo[2.2.2]octane system preferentially directs the formation of six-membered rings, a selectivity attributed to enhanced orbital overlap within the rigid structure. Future research will likely continue to uncover new reactivity patterns, leveraging the steric and electronic properties of the this compound to control reaction outcomes and access novel molecular architectures. The exploration of its role in biomimetic Diels-Alder reactions and other complex cyclizations remains a promising avenue for synthesizing intricate natural product cores. nih.gov
Predictive Computational Design for Tailored Molecular Properties
Computational chemistry is becoming an indispensable tool for accelerating research into bicyclo[2.2.2]octane derivatives. By using predictive modeling, scientists can design molecules with tailored properties and gain deep insight into reaction mechanisms before undertaking extensive laboratory work.
Density Functional Theory (DFT) calculations are being used to investigate and rationalize the outcomes of reactions involving the bicyclic framework. researchgate.net For example, DFT has been employed to understand the divergent pathways of the Hofmann rearrangement on saturated versus unsaturated bicyclo[2.2.2]octane systems, providing crucial insights that guide synthetic strategy. researchgate.net These computational studies can map potential energy surfaces, identify transition states, and predict the most likely stereochemical outcomes of a reaction.
Beyond reaction mechanisms, molecular modeling techniques such as force-field computations are used to study and predict non-covalent interactions. Research has demonstrated the use of these models to understand how bicyclo[2.2.2]octane derivatives bind to host molecules like cyclodextrins in both the gas phase and aqueous solution. rsc.org This predictive power is critical for designing derivatives with specific binding affinities for biological targets or for creating novel supramolecular materials. Future work will likely see an even tighter integration of computational design and experimental synthesis, enabling the in silico design of this compound derivatives for specific applications in medicine and materials science.
Table 2: Applications of Computational Methods in Bicyclo[2.2.2]octane Chemistry
| Computational Method | Application | Research Finding |
|---|---|---|
| Density Functional Theory (DFT) | Investigating reaction mechanisms and stereoselectivity. researchgate.net | Explained the divergent outcomes of Hofmann rearrangements on related bicyclic structures. researchgate.net |
| Force-Field Computations | Studying non-covalent binding interactions. rsc.org | Modeled the binding of bicyclo[2.2.2]octane derivatives with α-, β-, and γ-cyclodextrin hosts. rsc.org |
| Molecular Modeling | Designing molecules for specific biological mimicry. nih.gov | Used to design bicyclo[2.2.2]octane cores as structural mimics of peptide motifs. nih.gov |
Integration with High-Throughput Methodologies for Materials and Organic Synthesis
High-throughput (HTS) methodologies are set to revolutionize the discovery and application of this compound derivatives. These automated techniques allow for the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the pace of research in both materials science and drug discovery.
In the realm of drug discovery, derivatives of this compound are of interest for their potential biological activities. Ultra-high-throughput screening (uHTS) platforms, capable of performing assays in miniaturized formats like 3,456-well plates, are well-suited for screening libraries of these compounds against biological targets such as G-protein coupled receptors (GPCRs). nih.gov Programs like ToxCast already utilize HTS methods to assess the toxicological profiles of chemicals, which could be applied to newly synthesized bicyclo[2.2.2]octane derivatives to quickly prioritize compounds for further development. habitablefuture.org
Beyond screening for biological activity, high-throughput approaches are also being applied to the synthesis and optimization of the chemical scaffolds themselves. acs.org Automated synthesis platforms can rapidly explore a wide range of reaction conditions or starting materials, facilitating the discovery of new transformations or more efficient routes to desired products. The integration of HTS with the synthesis of bicyclic compounds will enable researchers to quickly generate molecular diversity around the this compound core, leading to the faster identification of new functional materials, improved catalysts, and potent therapeutic agents.
Q & A
Q. What are the common synthetic methodologies for bicyclo[2.2.2]octane-1-carbaldehyde?
- Methodological Answer : The synthesis of bicyclo[2.2.2]octane derivatives often employs cycloaddition or radical-mediated strategies. For example, enantioselective [4+2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins under organocatalytic conditions (3 mol% catalyst) yields bicyclo[2.2.2]octane-1-carboxylates with >90% enantiomeric excess (ee) . Alternative approaches include Diels-Alder reactions to construct the bicyclic skeleton, though challenges like polymerization or poor stereoselectivity may require optimization of reaction conditions (e.g., solvent polarity, temperature) . Radical rearrangements of selenophenyl esters under radical-generating conditions can also form bicyclo[2.2.2]octane derivatives, with product ratios influenced by substituent effects and ring strain .
Q. How is this compound characterized for structural confirmation?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with bridgehead carbons showing distinct deshielding.
- IR Spectroscopy : Confirms the presence of aldehyde groups (C=O stretch ~1700 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Purity is assessed via HPLC or elemental analysis, while X-ray crystallography resolves absolute stereochemistry in enantioselective syntheses .
Q. What stability concerns exist for this compound under varying conditions?
- Methodological Answer : Stability is influenced by substituents and storage conditions. Aldehyde functionalities are prone to oxidation, necessitating inert atmospheres (N/Ar) and low-temperature storage. Avoid prolonged exposure to light or moisture, which may hydrolyze acetoxy or ester groups in related derivatives . For reactive intermediates (e.g., radicals), use stabilizing solvents like THF and minimize reaction times to prevent side reactions .
Advanced Research Questions
Q. How can enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates be optimized?
- Methodological Answer : Key strategies include:
- Catalyst Selection : Proline-derived organocatalysts enable asymmetric induction via hydrogen-bonding interactions with nitroolefins .
- Substituent Tuning : Electron-withdrawing groups (e.g., -NO, -CF) on nitrostyrene substrates enhance reactivity and ee (up to 99%) compared to electron-donating groups (-OMe, -Me) .
- Scale-Up : Gram-scale reactions under mild conditions (room temperature, ambient pressure) maintain yield and stereoselectivity, critical for medicinal chemistry applications .
Q. What strategies resolve contradictions in thermodynamic data for bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Discrepancies in dissociation constants (e.g., 4-substituted carboxylic acids) are addressed by:
- Computational Modeling : DFT calculations assess substituent effects on acidity and ring strain .
- Experimental Validation : Systematic variation of substituents (e.g., -NH, -COOH) quantifies electronic and steric impacts on thermodynamic stability .
- Comparative Studies : Benchmarking against non-bicyclic analogs isolates strain energy contributions .
Q. How can bicyclo[2.2.2]octane derivatives act as bioisosteres in drug design?
- Methodological Answer : 2-Oxabicyclo[2.2.2]octane serves as a saturated bioisostere for para-substituted phenyl rings, improving solubility and metabolic stability. Geometric parameters (bond angles, distances) align closely with phenyl rings, validated via X-ray crystallography. For example, the distance between meta-substituents in 2-oxabicyclo[2.2.2]octane (~5.7 Å) matches that of Imatinib’s phenyl ring, enabling retention of target affinity while reducing lipophilicity .
Q. What experimental designs optimize radical-mediated rearrangements in bicyclo[2.2.2]octane systems?
- Methodological Answer : Radical stability and ring strain dictate product distributions. For example:
- Substituent Effects : Allyl or benzyl groups stabilize transition states, favoring bicyclo[3.2.1]octane formation despite higher strain .
- Reaction Conditions : Use of tributyltin hydride (BuSnH) as a radical initiator at 80°C minimizes byproducts.
- Kinetic Control : Short reaction times (<1 hr) and low concentrations prevent over-reduction or dimerization .
Data Contradiction Analysis
- Case Study : Conflicting reports on radical rearrangement outcomes (e.g., bicyclo[2.2.2] vs. [3.2.1] products) are resolved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
